2-Bromo-4/'-chloroacetophenone
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Overview
Description
2-Bromo-4’-chloroacetophenone: is an organic compound with the molecular formula C8H6BrClO . It is a derivative of acetophenone, where the hydrogen atoms at the 2 and 4’ positions are substituted by bromine and chlorine atoms, respectively. This compound is known for its use as a pharmaceutical intermediate and in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-chloroacetophenone typically involves the bromination of 4-chloroacetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1. This method yields a high purity product with a notable yield exceeding 80% .
Industrial Production Methods: Industrial production of 2-Bromo-4’-chloroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-chloroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution: Reagents like amines, in the presence of a base, are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols
Scientific Research Applications
2-Bromo-4’-chloroacetophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4’-chloroacetophenone involves its ability to act as an electrophile in various chemical reactions. The bromine and chlorine atoms enhance the electrophilic nature of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromoacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2,4’-Dibromoacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-3’-methoxyacetophenone
- 2-Bromo-3’-nitroacetophenone
- 2-Bromo-2’-chloroacetophenone
- 4’-Bromoacetophenone
Comparison: 2-Bromo-4’-chloroacetophenone is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. The combination of these substituents makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
165120-40-1 |
---|---|
Molecular Formula |
C13H16N3CL |
Molecular Weight |
0 |
Origin of Product |
United States |
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